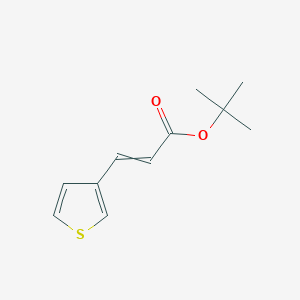
tert-Butyl 3-(thiophen-3-yl)prop-2-enoate
Description
tert-Butyl 3-(thiophen-3-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a thiophene ring at the β-position and a bulky tert-butyl ester group. Its synthesis often employs the Horner-Wadsworth-Emmons (HWE) olefination, a method widely used for constructing conjugated enoate systems . The tert-butyl group enhances steric protection and solubility in nonpolar solvents, while the thiophene moiety contributes aromaticity and electronic conjugation, making the compound relevant in materials science and organic synthesis . Notably, it has been identified as a byproduct in sulfenate coupling reactions, highlighting its incidental formation under specific catalytic conditions .
Propriétés
Numéro CAS |
141519-38-2 |
|---|---|
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
tert-butyl 3-thiophen-3-ylprop-2-enoate |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)5-4-9-6-7-14-8-9/h4-8H,1-3H3 |
Clé InChI |
GILTYFLSIJXGFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CSC=C1 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(thiophen-3-yl)prop-2-enoate typically involves the esterification of thiophene derivatives with tert-butyl acrylate. One common method is the reaction of thiophene-3-carboxylic acid with tert-butyl acrylate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(thiophen-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
tert-Butyl 3-(thiophen-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of thiophene-based drugs and their biological activities.
Industry: Used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(thiophen-3-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. In materials science, the compound’s electronic properties are exploited in the design of organic semiconductors.
Comparaison Avec Des Composés Similaires
Substituent Variations and Electronic Effects
The following compounds share the tert-butyl prop-2-enoate backbone but differ in substituents, leading to distinct properties:
Key Observations :
- Electronic Effects : Thiophene’s electron-rich nature contrasts with pyridine’s basicity and the trifluoromethyl group’s electron-withdrawing effects. This impacts reactivity in electrophilic additions or cycloadditions .
- Polarity : The polyether chain in drastically increases hydrophilicity, whereas the 2-ethylhexyl group in OC enhances lipophilicity .
Physical and Spectroscopic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


